5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol
CAS No.:
Cat. No.: VC15964561
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2S |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione |
| Standard InChI | InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13) |
| Standard InChI Key | VGOZMBQJXSCSDD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CC3=C(S2)NC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol (PubChem CID: 71743959) has the molecular formula and a molecular weight of 210.26 g/mol . Its IUPAC name, spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione, reflects the spiro junction between the cyclobutane and thienopyrimidine moieties . The SMILES notation further delineates the connectivity of atoms, emphasizing the carbonyl groups at positions 2' and 4' .
Structural Topology
The molecule features:
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A spirocyclic core formed by the fusion of a four-membered cyclobutane ring with a bicyclic thieno[2,3-d]pyrimidine system.
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Two ketone groups at positions 2' and 4', which may participate in hydrogen bonding or metal coordination .
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A sulfur atom embedded within the thiophene ring, contributing to electron delocalization and potential redox activity .
This architecture is distinct from linear thienopyrimidines, as the spiro arrangement imposes conformational constraints that could influence binding to biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.26 g/mol | |
| XLogP3 | 1.2 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Structural Analogues
Synthetic Challenges and Proposed Routes
While no explicit synthesis protocols for 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol are documented, analogous spirocyclic thienopyrimidines are typically synthesized via:
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Gevald Reactions: Condensation of 2-aminothiophene-3-carbonitriles with cyclic ketones under acidic conditions .
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Cyclization Strategies: Intramolecular ring-closing reactions facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid .
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Post-Modification: Functionalization of preformed spiro scaffolds through oxidation or substitution.
For example, the related compound 2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL (PubChem CID: 71743787) is synthesized via multi-step sequences involving heterocyclic precursors and thiomethylation.
Stability and Reactivity
The compound’s stability is influenced by:
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Ring Strain: The cyclobutane moiety introduces angular strain, potentially increasing reactivity toward ring-opening reactions .
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Tautomerism: The enol-keto equilibrium at the 2',4'-diol positions may affect solubility and crystallinity .
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Susceptibility to Hydrolysis: The thiophene sulfur could undergo oxidation under physiological conditions, necessitating prodrug strategies for therapeutic applications .
Computational and Biological Insights
Molecular Docking and Target Prediction
Computational studies on structurally related thieno[2,3-d]pyrimidines reveal strong binding affinities for kinase domains, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) . Key interactions include:
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Hydrogen bonding between carbonyl groups and kinase hinge regions (e.g., Cys919 in VEGFR-2) .
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Hydrophobic contacts mediated by the cyclobutane and thiophene rings within subpockets of the ATP-binding site .
A derivative bearing a similar scaffold demonstrated VEGFR-2 inhibition () and antiproliferative activity against HepG2 () and PC3 () cell lines .
Table 2: Comparative Biological Activities of Analogues
Apoptotic Mechanisms
In silico and in vitro evidence suggests that thienopyrimidines induce apoptosis via:
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